4-(Chloromethyl)-2-(trifluoromethyl)oxazole
Description
4-(Chloromethyl)-2-(trifluoromethyl)oxazole (CAS 22091-40-3) is a heterocyclic compound with the molecular formula C₁₁H₇ClF₃NO. Its structure features an oxazole core substituted with a chloromethyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. The compound’s unique combination of reactive chloromethyl and electron-withdrawing trifluoromethyl groups makes it a versatile intermediate in medicinal chemistry and material science. Its physicochemical properties, such as high lipophilicity and metabolic stability, are attributed to the trifluoromethyl group, while the chloromethyl moiety enables further functionalization .
Properties
Molecular Formula |
C5H3ClF3NO |
|---|---|
Molecular Weight |
185.53 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H3ClF3NO/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2 |
InChI Key |
KBUVYVDRAPJEKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)oxazole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: Industrial production of 4-(Chloromethyl)-2-(trifluoromethyl)oxazole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2-(trifluoromethyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Formation of azides, thiocyanates, and ethers.
Oxidation Reactions: Formation of oxazole derivatives with hydroxyl or carbonyl groups.
Reduction Reactions: Formation of difluoromethyl or monofluoromethyl oxazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-(trifluoromethyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(trifluoromethyl)oxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
The following analysis compares 4-(Chloromethyl)-2-(trifluoromethyl)oxazole with structurally related oxazole, thiazole, and aryl-substituted derivatives. Key differences in substituents, physical properties, and applications are highlighted.
Structural and Physical Properties
Table 1: Comparison of Key Compounds
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 2d) increase melting points compared to electron-donating groups (e.g., -CH₃ in 2b, mp 94–95°C ). The trifluoromethyl group enhances lipophilicity and metabolic resistance, making the target compound superior in drug design .
Heterocycle Core :
- Thiazole derivatives (e.g., 4-(Chloromethyl)-2-phenyl-1,3-thiazole) exhibit lower melting points than oxazole analogs due to differences in ring polarity and packing efficiency .
Reactivity :
- The chloromethyl group in all analogs allows nucleophilic substitution, enabling coupling with amines, thiols, or alcohols. For example, 4-(chloromethyl)thiazole intermediates are used to synthesize urea derivatives with insecticidal activity (e.g., compounds 8j and 8k, LC₅₀ < 0.1 mg/L) .
Commercial and Industrial Relevance
- Cost: Derivatives with complex substituents (e.g., 5-(trifluoromethyl)pyridine, CAS 613239-76-2) are costlier (¥70,200/1g) , highlighting the economic advantage of simpler analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(chloromethyl)-2-(trifluoromethyl)oxazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving halogenation and cyclization. For example, a related oxazole derivative (4-(chloromethyl)-2-(4-(trifluoromethyl)phenyl)oxazole) was prepared by reacting 4-(trifluoromethyl)phenyl precursors with chloromethylating agents under reflux in dichloromethane, achieving an 85% yield. Key steps include:
- Use of anhydrous conditions to prevent hydrolysis of the chloromethyl group.
- Characterization via and NMR to confirm regioselectivity (δ 4.59 ppm for CHCl in NMR; δ 36.8 ppm in NMR) .
- Optimization via temperature control (e.g., 60–80°C) and catalyst selection (e.g., BF-etherate for cyclization) .
Q. How should researchers characterize the purity and stability of 4-(chloromethyl)-2-(trifluoromethyl)oxazole?
- Methodological Answer :
- Purity : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated m/z 213.03 for CHClFNO) and liquid chromatography–mass spectrometry (LC-MS) for impurity profiling .
- Stability : Perform differential scanning calorimetry (DSC) to assess thermal decomposition (>150°C observed in similar oxazoles) and monitor hydrolytic stability in aqueous buffers (pH 2–9) via NMR .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : NMR is essential for confirming the trifluoromethyl group (δ -62 to -65 ppm). - HSQC can resolve overlapping signals in the oxazole ring .
- IR Spectroscopy : Look for C-F stretches (1100–1250 cm) and C-Cl vibrations (550–650 cm) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the chloromethyl group in nucleophilic substitutions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states for SN reactions.
- Compare activation energies for substitutions with amines, thiols, or azides. For example, the chloromethyl group in 2-(chloromethyl)oxazole shows higher reactivity toward thiophenol (ΔG = 18.3 kcal/mol) than benzylamine (ΔG = 22.1 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data for oxazole derivatives?
- Methodological Answer :
- Comparative Assays : Use standardized protocols (e.g., MIC for antimicrobial activity) across analogs. For instance, 4-(trifluoromethyl)oxazoles with para-substituted chlorophenyl groups showed 4× higher antifungal activity (IC = 2.5 µM) than ortho-substituted analogs (IC = 10.3 µM) .
- SAR Analysis : Correlate logP values (e.g., calculated ClogP = 2.8) with membrane permeability to explain discrepancies in cellular uptake .
Q. How can this compound be used as a building block for bioactive molecule synthesis?
- Methodological Answer :
- Peptide Coupling : React the chloromethyl group with cysteine residues (e.g., in enzyme inhibitors) under basic conditions (pH 8–9) to form thioether linkages.
- Metal-Catalyzed Cross-Couplings : Use Pd(0) catalysts for Suzuki-Miyaura couplings with boronic acids to introduce aryl/heteroaryl groups at the oxazole 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
